2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine
Overview
Description
2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine is a chemical compound with the molecular formula C12H21NOSi. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The tert-butyldimethylsilyl (TBDMS) group is often used in organic synthesis for the protection of hydroxyl groups due to its stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine typically involves the protection of pyridine alcohol derivatives. One common method is to react pyridine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the TBDMS group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of pyridinecarbinols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyldimethylsilyloxymethyl)aniline: Similar in structure but with an aniline group instead of a pyridine ring.
4-(Tert-butyldimethylsilyloxymethyl)benzaldehyde: Contains a benzaldehyde group instead of a pyridine ring
Uniqueness
2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine is unique due to its combination of a pyridine ring and a TBDMS-protected hydroxyl group. This combination provides both basicity and protection, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-11-6-7-15-12(8-11)9-14/h6-8H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKLFFMIMLERLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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